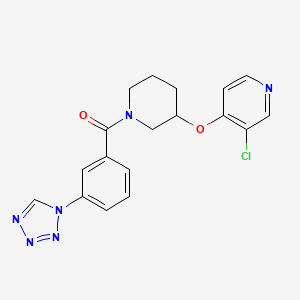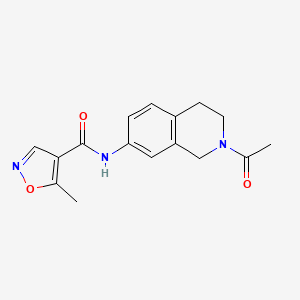![molecular formula C14H17N3O2S B2597620 N-{2-[3-(tiofen-3-il)-1H-pirazol-1-il]etil}oxolano-3-carboxamida CAS No. 2034260-10-9](/img/structure/B2597620.png)
N-{2-[3-(tiofen-3-il)-1H-pirazol-1-il]etil}oxolano-3-carboxamida
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{2-[3-(thiophen-3-yl)-1H-pyrazol-1-yl]ethyl}oxolane-3-carboxamide is a heterocyclic compound that contains both thiophene and pyrazole moieties Thiophene is a five-membered ring containing sulfur, while pyrazole is a five-membered ring containing two nitrogen atoms
Aplicaciones Científicas De Investigación
N-{2-[3-(thiophen-3-yl)-1H-pyrazol-1-yl]ethyl}oxolane-3-carboxamide has several applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It has potential as a bioactive molecule with applications in drug discovery and development.
Medicine: It may exhibit pharmacological properties such as anti-inflammatory, antimicrobial, or anticancer activities.
Industry: It can be used in the development of organic semiconductors, organic light-emitting diodes (OLEDs), and other advanced materials.
Mecanismo De Acción
Thiophenes
are a very important class of heterocyclic compounds that show interesting applications in the field of medicinal chemistry . They have been reported to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry and material science . Thiophene nucleus containing compounds show various activities like anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer .
Pyrazoles
are another class of compounds that have been found in many important synthetic drug molecules . They possess various biological activities such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[3-(thiophen-3-yl)-1H-pyrazol-1-yl]ethyl}oxolane-3-carboxamide typically involves the following steps:
Formation of the pyrazole ring: This can be achieved by reacting a suitable hydrazine derivative with a 1,3-diketone under acidic or basic conditions.
Introduction of the thiophene ring: The thiophene ring can be introduced through a cross-coupling reaction, such as the Suzuki or Stille coupling, using a thiophene boronic acid or thiophene stannane.
Formation of the oxolane ring: The oxolane ring can be synthesized by cyclization of a suitable diol or by using a ring-closing metathesis reaction.
Amidation: The final step involves the formation of the carboxamide group by reacting the oxolane derivative with an appropriate amine under dehydrating conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and the development of more efficient purification methods.
Análisis De Reacciones Químicas
Types of Reactions
N-{2-[3-(thiophen-3-yl)-1H-pyrazol-1-yl]ethyl}oxolane-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The pyrazole ring can be reduced to form pyrazolines.
Substitution: Electrophilic substitution reactions can occur on the thiophene ring, while nucleophilic substitution can occur on the pyrazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Common reducing agents include sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Electrophilic substitution can be carried out using reagents such as bromine or chlorine, while nucleophilic substitution can be achieved using nucleophiles like amines or thiols.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Pyrazolines.
Substitution: Halogenated thiophenes and substituted pyrazoles.
Comparación Con Compuestos Similares
Similar Compounds
Thiophene derivatives: Compounds containing the thiophene ring, such as thiophene-2-carboxamide and thiophene-3-carboxamide.
Pyrazole derivatives: Compounds containing the pyrazole ring, such as 3,5-dimethylpyrazole and 1-phenylpyrazole.
Uniqueness
N-{2-[3-(thiophen-3-yl)-1H-pyrazol-1-yl]ethyl}oxolane-3-carboxamide is unique due to the combination of thiophene, pyrazole, and oxolane rings in a single molecule
Propiedades
IUPAC Name |
N-[2-(3-thiophen-3-ylpyrazol-1-yl)ethyl]oxolane-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O2S/c18-14(11-2-7-19-9-11)15-4-6-17-5-1-13(16-17)12-3-8-20-10-12/h1,3,5,8,10-11H,2,4,6-7,9H2,(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZNHLSDNGAISPH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1C(=O)NCCN2C=CC(=N2)C3=CSC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-[4-(3-METHOXYPYRROLIDIN-1-YL)PHENYL]CYCLOHEX-3-ENE-1-CARBOXAMIDE](/img/structure/B2597537.png)

![N-(1-{1-[2-(4-fluorophenoxy)acetyl]pyrrolidin-3-yl}-1H-pyrazol-4-yl)acetamide](/img/structure/B2597542.png)


![N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2,4-dimethylbenzene-1-sulfonamide](/img/structure/B2597547.png)

![(E)-5-chloro-N-(6-ethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-2-nitrobenzamide](/img/structure/B2597550.png)
![1-benzyl-3-(4-chlorophenyl)-7,9-dimethyl-1H,4H,6H,7H,8H,9H-[1,2,4]triazino[4,3-g]purine-6,8-dione](/img/structure/B2597551.png)

![5-((3,5-Dimethylpiperidin-1-yl)(4-ethoxyphenyl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2597555.png)
![tert-butyl N-[5-(oxane-3-carbonyl)-1,3-thiazol-2-yl]carbamate](/img/structure/B2597556.png)

![N-(3-Methoxyspiro[3.3]heptan-1-yl)prop-2-enamide](/img/structure/B2597559.png)
